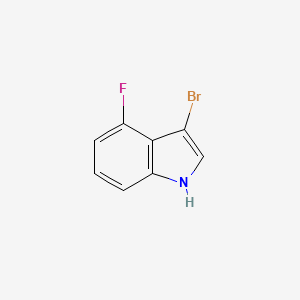

3-bromo-4-fluoro-1H-indole

Description

Overview of Indole (B1671886) Core Structures in Chemical Research

The indole nucleus is a ubiquitous motif in biologically active compounds and functional materials. jchr.orgchemrj.org Its unique electronic properties, arising from the fusion of an electron-rich pyrrole (B145914) ring with a stable benzene (B151609) ring, make it a highly versatile scaffold for chemical synthesis. irjmets.com The indole ring system is a key component in numerous pharmaceutical agents, and its derivatives are often referred to as "privileged structures" due to their ability to bind to a wide range of biological receptors with high affinity. chemrj.org This has led to the development of a vast number of synthetic methods for the construction and functionalization of indoles, a major focus for organic chemists for over a century. chemrj.org

Role of Halogenation in Modulating Indole Reactivity and Properties

Halogenation of the indole core is a critical strategy for modulating its reactivity and biological activity. The introduction of halogen atoms can significantly alter the electronic distribution within the molecule, influencing its acidity, lipophilicity, and metabolic stability. Furthermore, the halogen substituent provides a reactive handle for further chemical transformations, such as cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. The position of halogenation on the indole ring is crucial, with substitution at the C2 and C3 positions of the pyrrole ring being of particular interest. nih.govacs.org Recent research has focused on developing environmentally friendly and efficient methods for the selective halogenation of indoles. nih.govacs.org

Contextualizing 3-Bromo-4-fluoro-1H-Indole within the Broader Field of Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital area of organic chemistry, with applications spanning from drug discovery to materials science. sydney.edu.au Indoles, as a prominent class of nitrogen-containing heterocycles, are central to this field. jchr.org The study of functionalized indoles like this compound contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies. The reactivity and potential applications of this specific dihaloindole are representative of the ongoing efforts to expand the chemical space and synthetic utility of heterocyclic compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNPQIRIYGLRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 Bromo 4 Fluoro 1h Indole

Established Indole (B1671886) Synthetic Pathways Applicable to Halogenated Derivatives

Several classical and modern indole syntheses can be adapted for the construction of halogenated derivatives like 3-bromo-4-fluoro-1H-indole. These methods often involve the formation of the indole core from appropriately substituted precursors.

Fischer Indole Synthesis and its Variants for Bromo-Fluoro Indoles

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.combyjus.com For the synthesis of this compound, a plausible retrosynthetic analysis would involve the reaction of (3-fluoro-phenyl)hydrazine with a suitable carbonyl compound, followed by bromination, or the use of a (2-bromo-3-fluoro-phenyl)hydrazine derivative.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a daneshyari.comdaneshyari.com-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. youtube.comnih.gov The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. nih.gov

A significant modification of the classical Fischer indole synthesis, developed by Buchwald, involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This variant could be strategically employed in the synthesis of this compound by coupling a suitably substituted aryl bromide with a protected hydrazone.

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Phenylhydrazine and an aldehyde or ketone |

| Conditions | Acidic (Brønsted or Lewis acids) |

| Key Intermediate | Phenylhydrazone |

| Mechanism | daneshyari.comdaneshyari.com-sigmatropic rearrangement |

| Applicability | Widely used for various substituted indoles |

Bartoli Indole Synthesis for Polyhalogenated Indoles

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgsynarchive.com This reaction is particularly useful for constructing indoles with substitution patterns that are difficult to achieve through other methods. rsc.org The presence of an ortho-substituent on the nitroarene is often essential for the reaction to proceed efficiently. wikipedia.orgonlineorganicchemistrytutor.com

For the synthesis of a 4-fluoro-substituted indole, the Bartoli reaction could be envisioned starting from a 1-fluoro-2-nitrobenzene (B31998) derivative. The mechanism involves the addition of the vinyl Grignard reagent to the nitro group, followed by a daneshyari.comdaneshyari.com-sigmatropic rearrangement. onlineorganicchemistrytutor.comjk-sci.com A subsequent bromination step would then be required to introduce the bromine at the C3-position.

A modification of the Bartoli synthesis by Dobbs utilizes an ortho-bromine atom as a directing group, which is subsequently removed. wikipedia.org This strategy could be adapted to first synthesize a 7-bromo-4-fluoroindole, followed by a selective C3-bromination and subsequent reductive debromination at the C7-position.

Table 2: Characteristics of the Bartoli Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Ortho-substituted nitroarene and vinyl Grignard reagent |

| Key Transformation | Conversion of a nitroarene to an indole |

| Selectivity | Primarily for 7-substituted indoles |

| Mechanism | Involves a daneshyari.comdaneshyari.com-sigmatropic rearrangement |

| Advantages | Access to sterically hindered indoles |

Palladium-Catalyzed C-N Bond-Forming Reactions for Brominated Indoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of C-N bonds in the construction of heterocyclic systems, including indoles. rsc.org These methods offer a versatile approach to synthesizing brominated indoles from readily available starting materials. acs.org

One strategy involves the intramolecular cyclization of an ortho-haloaniline derivative. For the synthesis of this compound, a precursor such as N-(2-bromo-3-fluorophenyl)acetamide could potentially undergo a palladium-catalyzed intramolecular C-N bond formation. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in these transformations. beilstein-journals.orgnih.gov

Another powerful approach is the intermolecular coupling of an aniline (B41778) with a suitable coupling partner. For instance, the reaction of a 3-fluoroaniline (B1664137) with a brominated three-carbon synthon under palladium catalysis could lead to the formation of the desired indole core. The use of bulky, electron-rich phosphine (B1218219) ligands often facilitates these coupling reactions. researchgate.net Research has shown that palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone can be achieved, providing a key intermediate for subsequent cyclization to the indole. researchgate.net

Cyclization of Fluorine-Containing Precursors

The synthesis of fluorinated indoles can be effectively achieved by constructing the indole ring from precursors that already incorporate the fluorine atom. daneshyari.com This approach avoids the often harsh conditions required for direct fluorination of the indole nucleus. The incorporation of fluorine can significantly influence the biological activity and metabolic stability of the resulting indole derivatives. daneshyari.com

One common strategy is the reductive cyclization of a fluorinated ortho-nitrostyrene derivative. For example, a precursor like 2-fluoro-1-nitro-3-(substituted)ethenylbenzene could be subjected to reductive conditions to facilitate the formation of the indole ring. Another approach involves the intramolecular Heck reaction of a fluorine-containing N-alkenylaniline.

The synthesis of fluorinated oxindoles can also serve as a stepping stone to fluorinated indoles. For example, the reductive cyclization of methyl esters of 2-fluoro-2-arylacetic acids can yield fluorooxindoles, which can then be further transformed into the corresponding indoles. daneshyari.com

Base-Mediated Annulation and Cascade Reactions for Halogenated Indoles

Base-mediated annulation reactions provide a metal-free alternative for the synthesis of substituted indoles. researchgate.netacs.org These methods often involve the reaction of an ortho-alkynylaniline with an electrophile, leading to the formation of the indole ring through a cyclization process. For the synthesis of this compound, a 2-alkynyl-6-fluoroaniline could be treated with a suitable brominating agent under basic conditions to trigger the annulation.

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like substituted indoles in a single pot. nih.govresearchgate.net These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. A potential cascade strategy for this compound could involve the reaction of a fluorinated aniline derivative with a suitable allene, followed by an in-situ bromination and cyclization sequence. The treatment of 2-alkenylanilines with an oxidant like phenyliodine(III) diacetate (PIDA) and a bromine source such as lithium bromide can lead to a cascade oxidative cyclization/halogenation to form 3-bromoindoles. organic-chemistry.orgacs.org

Targeted Bromination and Fluorination Strategies for the Indole Core

Direct halogenation of a pre-formed indole core is a common strategy for introducing halogen atoms at specific positions. However, the regioselectivity of these reactions can be challenging to control due to the electron-rich nature of the indole ring.

For the synthesis of this compound, a two-step approach is often necessary. This could involve either the bromination of 4-fluoroindole (B1304775) or the fluorination of 3-bromoindole. The reactivity of the indole ring towards electrophilic substitution is highest at the C3 position, making the introduction of bromine at this position relatively straightforward. The bromination of indole and its derivatives can be achieved using various reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The binding affinity of 3-bromoindole to certain enzymes has been studied, indicating its potential as a bioactive molecule. researchgate.net

Direct fluorination of the indole ring is more challenging due to the high reactivity of common fluorinating agents. However, targeted fluorination methods have been developed. nih.govscilit.com These can include electrophilic fluorination using reagents like Selectfluor, or nucleophilic fluorination of a suitably activated precursor. The late-stage introduction of fluorine into drug candidates is a significant area of research. grantome.com

Table 3: Common Reagents for Halogenation of Indoles

| Halogen | Reagent | Position of Substitution |

|---|---|---|

| Bromine | N-Bromosuccinimide (NBS) | Primarily C3 |

| Bromine | Bromine (Br₂) | C3 and other positions |

| Fluorine | Selectfluor (F-TEDA-BF₄) | Various positions, often requires directing groups |

Electrophilic Halogenation Protocols (e.g., N-Bromosuccinimide, Selectfluor™)

Electrophilic halogenation is a cornerstone of indole functionalization, typically proceeding with high regioselectivity at the electron-rich C3 position. For the synthesis of this compound, the most direct approach involves the bromination of a pre-existing 4-fluoro-1H-indole scaffold.

N -Bromosuccinimide (NBS) is a widely used reagent for the C3-bromination of indoles due to its mild nature and ease of handling. nih.gov The reaction of 4-fluoro-1H-indole with NBS in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), is expected to yield this compound. The reaction mechanism involves the electrophilic attack of a bromonium ion equivalent, generated from NBS, at the C3 position of the indole ring. The presence of the fluorine atom at the C4 position is unlikely to alter the inherent nucleophilicity of the C3 position, thus favoring the desired regioselectivity.

| Reagent | Substrate | Product | Solvent | Conditions | Yield |

| NBS | 4-Fluoro-1H-indole | This compound | THF | Room Temperature | High (expected) |

| Br₂ | 4-Fluoro-1H-indole | This compound | Acetic Acid | Low Temperature | High (expected) |

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful electrophilic fluorinating agent. While not directly used for bromination, its application in the difluorination of indoles at the C3 position highlights the utility of potent electrophilic halogenating agents in modifying the indole core. acs.org An efficient difluorohydroxylation of substituted indoles using Selectfluor™ has been developed, leading to 3,3-difluoroindolin-2-ols with high regioselectivity. acs.org This demonstrates the feasibility of electrophilic attack at the C3 position even in the presence of other ring substituents.

Nucleophilic Fluorination Techniques for Indoles

Introducing a fluorine atom onto an aromatic ring via nucleophilic substitution is generally more challenging than electrophilic fluorination, often requiring harsh reaction conditions or activated substrates. In the context of synthesizing this compound, a potential route could involve the fluorination of a 3-bromo-4-amino-1H-indole precursor via the Balz-Schiemann reaction. This classical method involves the conversion of an arylamine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride.

Another approach could be nucleophilic aromatic substitution (SNAr) on a suitably activated 3-bromo-4-nitro-1H-indole. However, the indole ring is not highly activated towards SNAr, and such reactions typically require strong electron-withdrawing groups and harsh conditions, which may not be compatible with the indole nucleus.

Regioselective Halogenation and Difluorination Approaches to Indoles

Achieving the desired 3-bromo-4-fluoro substitution pattern necessitates a high degree of regiocontrol. The inherent electronic properties of the indole ring direct electrophilic attack to the C3 position. Therefore, the bromination of 4-fluoro-1H-indole is the most logical approach for introducing the bromine atom at the desired position.

Studies on the regioselective dibromination of methyl indole-3-carboxylate (B1236618) have shown that treatment with bromine in acetic acid can lead to the formation of methyl 5,6-dibromoindole-3-carboxylate. nih.gov This indicates that the regioselectivity of bromination can be influenced by the substituents already present on the indole ring. For the synthesis of this compound, the fluorine atom at C4 is expected to have a minor electronic influence on the C3 position, thus preserving the high regioselectivity of bromination at this site.

Difluorination of indoles has been achieved with high regioselectivity at the C3 position using reagents like Selectfluor™. acs.org This further supports the feasibility of regioselective halogenation at the C3 position of a substituted indole.

| Halogenation Method | Position(s) Functionalized | Key Factors for Regioselectivity |

| Electrophilic Bromination (NBS, Br₂) | C3 | Inherent nucleophilicity of the indole C3 position |

| Electrophilic Iodination | C5 | Radical pathway, no metal catalyst involved researchgate.net |

| Electrophilic Difluorination (Selectfluor™) | C3 | High electrophilicity of the reagent |

Advanced Indolization Techniques Incorporating Halogen Atoms

Instead of functionalizing a pre-formed indole ring, this compound can be constructed through various indole ring-forming reactions using appropriately halogenated precursors.

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become powerful tools for the synthesis of substituted indoles. mdpi.com A plausible strategy for the synthesis of this compound would be a palladium-catalyzed cyclization of a suitably substituted aniline and alkyne. For instance, the reaction of 2-ethynyl-3-fluoroaniline (B8184700) with a bromine source in the presence of a palladium catalyst could potentially lead to the desired product.

Rhodium-catalyzed (3+2) cycloaddition reactions of N-tosyl-1,2,3-triazoles have been employed to construct tetracyclic 3,4-fused indoles. mdpi.com This methodology could be adapted to synthesize this compound by using a triazole precursor bearing the necessary halogen substituents.

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. A consecutive four-component reaction has been developed for the synthesis of 1,2-disubstituted 3-iodoindoles, starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. beilstein-journals.org A similar strategy could be envisioned for the synthesis of this compound, where a 2-alkynyl-3-fluoroaniline undergoes a domino sequence of cyclization and bromination.

| MCR/Domino Strategy | Reactants | Potential Product |

| Alkynylation-Cyclization-Bromination | 2-Ethynyl-3-fluoroaniline, Brominating Agent | This compound |

| Three-Component Synthesis | Isatin, 1,3-Dicarbonyl Compounds | Spirooxindoles nih.gov |

Optimization of Reaction Conditions and Control of Regioselectivity in Halogenated Indole Synthesis

The regioselective synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that can be modulated to control the outcome of the halogenation reactions include the choice of halogenating agent, solvent, temperature, and the use of protecting groups.

For the electrophilic bromination of 4-fluoro-1H-indole, using a milder brominating agent like NBS over molecular bromine can often lead to cleaner reactions with fewer side products. The choice of solvent can also influence the reactivity and selectivity; for instance, polar aprotic solvents like acetonitrile are commonly used for electrophilic brominations. acs.org

The use of a directing group on the indole nitrogen can also be a powerful strategy to control regioselectivity. While the C3 position is electronically favored for electrophilic attack, steric hindrance from a bulky N-protecting group can sometimes direct halogenation to other positions. However, for the synthesis of the C3-brominated product, an N-H indole or a small N-protecting group is generally preferred.

In transition metal-catalyzed indolization reactions, the choice of ligand, metal catalyst, and additives can significantly impact the regioselectivity of the cyclization and subsequent functionalization steps. Careful screening of these parameters is crucial to achieve the desired 3-bromo-4-fluoro substitution pattern.

Reactivity Profiles and Transformational Chemistry of 3 Bromo 4 Fluoro 1h Indole

Chemical Reactivity of Halogen Atoms on the Indole (B1671886) Ring

The reactivity of the halogen substituents on the 3-bromo-4-fluoro-1H-indole scaffold is dictated by their position on the indole ring system. The bromine at the C3 position is particularly susceptible to a range of transformations, while the fluorine at the C4 position is generally more inert to classical nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions of Bromine and Fluorine Substituents

The C3-bromo substituent of the indole ring is activated towards nucleophilic displacement, a reaction facilitated by the electron-rich nature of the indole nucleus. While direct nucleophilic substitution at this position can be achieved, it is often in competition with other reaction pathways. The fluorine atom at the C4 position, attached to the benzene (B151609) portion of the indole, is significantly less reactive towards nucleophilic attack due to the high strength of the C-F bond and the electron-rich character of the aromatic ring, which disfavors the formation of a Meisenheimer complex.

Detailed experimental studies on the direct nucleophilic substitution of this compound are not extensively reported in publicly available literature, suggesting that alternative, more efficient functionalization strategies are often preferred.

Electrophilic Aromatic Substitutions on the Indole Core (e.g., at C2 or C3)

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The preferred site of attack is typically the C3 position. However, in this compound, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole ring, most notably the C2 position of the pyrrole (B145914) ring or positions on the benzene ring, influenced by the directing effects of the existing substituents. The fluorine atom at C4 is an ortho-, para-director, while the bromo group at C3 can influence the electron distribution within the pyrrole ring.

Specific examples of electrophilic aromatic substitution on this compound are not well-documented in the scientific literature, indicating that this may not be a primary strategy for its further functionalization.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely employed methods for the functionalization of this compound. The C3-bromo bond is particularly amenable to these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is highly effective for the arylation and heteroarylation of this compound. This reaction involves the palladium-catalyzed coupling of the indole substrate with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester. A variety of palladium catalysts, ligands, and bases can be employed to facilitate this transformation, often leading to high yields of the desired coupled products.

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling of 3-Bromoindoles

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | >85 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | >80 |

Note: This table represents typical conditions for the Suzuki-Miyaura coupling of 3-bromoindoles and is for illustrative purposes only. Specific conditions for this compound may vary.

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck reactions, Sonogashira coupling)

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions. The Heck reaction allows for the introduction of alkenyl groups at the C3 position through coupling with an alkene in the presence of a palladium catalyst and a base. The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromoindole with a terminal alkyne, co-catalyzed by palladium and copper.

Detailed experimental protocols for Heck and Sonogashira reactions specifically with this compound are not widely reported. However, the reactivity of the C3-bromo position makes it a prime candidate for these transformations.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be applied to the amination of this compound. This reaction involves the palladium-catalyzed coupling of the bromoindole with a primary or secondary amine in the presence of a suitable base and a specialized phosphine (B1218219) ligand. This allows for the direct introduction of a wide range of amino functionalities at the C3 position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. While specific conditions for this compound are not explicitly detailed in the literature, general protocols for 3-bromoindoles can be adapted.

Interactive Data Table: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst | Ligand | Base | Solvent |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| 2 | Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene |

Note: This table provides general conditions for the Buchwald-Hartwig amination of aryl bromides and serves as a guide. Optimal conditions for this compound would require experimental optimization.

Oxidation and Reduction Chemistry of the Indole Nucleus

The pyrrole ring of the indole nucleus is susceptible to both oxidation and reduction, leading to synthetically valuable products like oxindoles and indolines, respectively.

Oxidation: The oxidation of indoles is a fundamental transformation that can yield various products depending on the reagents and reaction conditions. For 3-substituted indoles, oxidation often leads to the formation of 2-oxindoles. researchgate.net Green chemistry approaches utilizing halide catalysis with an oxidant like oxone have been developed for this purpose. nih.govresearchgate.net In the context of this compound, a plausible pathway involves the formation of a 3-bromo-2-oxoindoline (2-oxindole) derivative. The reaction is believed to proceed through the generation of an electrophilic halogen species in situ, which attacks the C2 position, followed by hydrolysis. researchgate.net

Another potential oxidative pathway involves the reaction with reagents like N-Bromosuccinimide (NBS), which can react with 3-substituted indoles to form 3-bromoindolenine intermediates. These intermediates are reactive and can undergo further transformations, such as rearrangement where the bromine atom migrates to the benzene portion of the molecule. clockss.org

Reduction: The reduction of the indole C2=C3 double bond to afford the corresponding indoline (B122111) is a common strategy to access saturated heterocyclic systems. This transformation can be achieved using various reducing agents. A well-established method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), in the presence of a strong acid like trifluoroacetic acid (TFA). google.com This method is generally effective for indoles that can form an indolenium ion in the acidic medium. Alternative metal-free approaches include Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch ester as the hydrogen source, which can produce optically active indolines if a chiral acid is used. organic-chemistry.orgresearchgate.net For this compound, these methods are expected to yield 3-bromo-4-fluoroindoline, preserving the halogen substituents for subsequent cross-coupling reactions.

| Transformation | Reagent System | Product Type |

| Oxidation | Oxone / KBr | 2-Oxindole |

| Reduction | BH₃·THF / TFA | Indoline |

| Reduction | Hantzsch Ester / Chiral Brønsted Acid | Indoline |

Directed Functionalization Strategies for C-H and N-H Bonds

Direct C-H and N-H functionalization reactions represent powerful, atom-economical methods for elaborating the indole scaffold without the need for pre-functionalized starting materials.

With the C3 position blocked by a bromine atom, C-H functionalization of this compound is directed towards other positions on the indole ring, primarily C2, C4, and C7. Transition metal catalysis, particularly with palladium, is a cornerstone of modern C-H functionalization.

C4-Arylation: The C4 position of the indole nucleus can be targeted for functionalization. Research has shown that indoles bearing substituents at the C3 position can undergo palladium-catalyzed C4-arylation with iodoarenes. This transformation often requires a directing group on the indole nitrogen to achieve high regioselectivity. The fluorine atom at the C4 position in the target molecule significantly influences the electronic environment, but C-H activation at adjacent positions remains a viable strategy for building molecular complexity.

C7-Arylation: Selective functionalization at the C7 position is challenging but can be achieved through a directed C-H activation approach. By installing a suitable directing group on the indole nitrogen, such as a phosphinoyl group, palladium catalysts can selectively activate the C7-H bond for arylation with arylboronic acids. acs.org This strategy allows for the introduction of aryl moieties at a typically less reactive position.

C2-Alkylation: While many palladium-catalyzed C-H functionalizations target the benzene ring, the C2 position of the pyrrole moiety is also a key site for modification. Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for generating radical species that can engage in C-H alkylation. aablocks.com For 3-substituted indoles, alkylation often occurs at the C2 position due to the stability of the resulting benzylic radical intermediate. aablocks.com This allows for the introduction of alkyl groups, such as cyanomethyl, using reagents like bromoacetonitrile (B46782) in the presence of an iridium photocatalyst. aablocks.com

| Position | Reaction Type | Catalyst/Reagent | Key Feature |

| C4 | Arylation | Pd(OAc)₂ / Iodoarene | Requires directing group for selectivity. |

| C7 | Arylation | Pd(OAc)₂ / Arylboronic Acid | Phosphinoyl directing group enables C7 selectivity. acs.org |

| C2 | Alkylation | Ir(III) photocatalyst / Bromo-alkyl reagent | Proceeds via a free radical mechanism under visible light. aablocks.com |

The nitrogen atom of the indole ring is a nucleophilic center that readily participates in alkylation and serves as an attachment point for protecting groups, which are often crucial for controlling reactivity in subsequent steps.

N-Alkylation: The direct N-alkylation of indoles can be challenging due to competition from C3-alkylation. However, with the C3 position blocked in this compound, N-alkylation becomes the favored pathway for reactions with electrophiles. Palladium-catalyzed N-alkylation with allyl acetates is an effective method, though the presence of electron-withdrawing groups like bromine can sometimes reduce reaction yields and enantioselectivity in asymmetric variants. mdpi.com Other modern methods include manganese-catalyzed dehydrogenative coupling with alcohols and dearomatization-rearomatization strategies for coupling with ketones. organic-chemistry.orgorganic-chemistry.org Simple and selective methylation can also be achieved using quaternary ammonium (B1175870) salts like tetramethylammonium (B1211777) fluoride. organic-chemistry.org

N-Protection: The use of N-protecting groups is essential for many synthetic transformations of indoles. These groups modulate the nucleophilicity of the indole ring, prevent unwanted side reactions at the nitrogen, and can act as directing groups for C-H functionalization. Common protecting groups include:

Tosyl (Ts): A robust, electron-withdrawing group that significantly reduces the nucleophilicity of the indole ring. It can be installed using tosyl chloride (TsCl) and a base.

Benzyl (B1604629) (Bn): A common protecting group installed using benzyl bromide (BnBr) and a base. It is stable to a wide range of conditions and can be removed by hydrogenolysis. mdpi.com

tert-Butoxycarbonyl (Boc): An acid-labile protecting group that is useful when mild deprotection conditions are required. Its presence can lower the yield in some palladium-catalyzed reactions. nih.gov

Triisopropylsilyl (TIPS): A bulky silyl (B83357) group that provides significant steric hindrance. Its size can be exploited to direct metallation or other reactions to specific positions on the indole nucleus. johnshopkins.edu

The choice of protecting group is a critical strategic decision that depends on the planned reaction sequence. The electronic nature of the protecting group can influence the outcome of subsequent reactions, such as gold-catalyzed annulations. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 4 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of 3-bromo-4-fluoro-1H-indole provides crucial information about the number, environment, and coupling of protons in the molecule. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings exhibit characteristic chemical shifts and splitting patterns influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each carbon atom, offering insights into the electronic structure of the indole (B1671886) core.

Detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each signal to a specific atom in the this compound molecule. These assignments are based on chemical shift values, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J).

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | ¹³C Chemical Shift (ppm) |

| 1 (N-H) | Data not available | Data not available | Data not available | - |

| 2 (C-H) | Data not available | Data not available | Data not available | Data not available |

| 3 (C-Br) | - | - | - | Data not available |

| 3a (C) | - | - | - | Data not available |

| 4 (C-F) | - | - | - | Data not available |

| 5 (C-H) | Data not available | Data not available | Data not available | Data not available |

| 6 (C-H) | Data not available | Data not available | Data not available | Data not available |

| 7 (C-H) | Data not available | Data not available | Data not available | Data not available |

| 7a (C) | - | - | - | Data not available |

Specialized NMR Techniques for Complex Structural Characterization (e.g., 2D NMR, HMBC, ¹⁹F NMR, ¹⁵N NMR)

To further confirm the structure and resolve any ambiguities in signal assignments, a variety of specialized NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond connectivity information. COSY identifies proton-proton couplings, while HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These techniques are instrumental in piecing together the molecular framework.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals with a wide chemical shift range. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, and its coupling with neighboring protons provides valuable structural information.

Interactive Data Table: Key Findings from Specialized NMR Techniques for this compound

| Technique | Correlated Nuclei | Key Information Obtained |

| COSY | ¹H - ¹H | Connectivity between adjacent protons. |

| HSQC | ¹H - ¹³C (one bond) | Direct correlation of protons to their attached carbons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Long-range connectivity between protons and carbons. |

| ¹⁹F NMR | ¹⁹F | Chemical environment of the fluorine atom; coupling with protons. |

| ¹⁵N NMR | ¹⁵N - ¹H (multiple bonds) | Electronic environment of the nitrogen atom and its connectivity. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key characteristic bands include the N-H stretch of the indole ring, C-H stretches of the aromatic rings, C=C stretching vibrations within the rings, and the characteristic absorptions for the C-F and C-Br bonds.

Interactive Data Table: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600-1450 | C=C stretch | Aromatic C=C |

| ~1250-1000 | C-F stretch | Aryl-F |

| ~600-500 | C-Br stretch | Aryl-Br |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br and C-F bonds, which may be weak or absent in the FT-IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₅BrFN), HRMS would provide a highly accurate mass measurement that confirms its elemental composition. The isotopic pattern of the molecular ion, particularly the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would further corroborate the presence of a single bromine atom in the molecule.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅BrFN |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Determination of Molecular Conformation, Bond Lengths, and Dihedral Angles

The molecular conformation of indole derivatives is largely defined by the planarity of the bicyclic indole ring system and the orientation of its substituents. In related bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, the indole ring system itself is observed to be essentially planar. iucr.org This planarity is a characteristic feature of the indole scaffold due to the aromatic nature of the fused benzene and pyrrole rings.

For this compound, the core indole structure is expected to be planar. The bromine and fluorine atoms are directly attached to this planar framework. The precise bond lengths and angles will be influenced by the electronic effects of these halogen substituents. For instance, the C-Br and C-F bond lengths will be characteristic of halogenated aromatic systems. In similar structures, the conformation of substituents relative to the indole ring is described by dihedral angles. For example, in more complex derivatives with phenylsulfonyl groups, the dihedral angle between the indole ring system and the phenyl ring is a key conformational parameter. iucr.orgiucr.org In the case of this compound, the key structural parameters would be the bond lengths within the indole ring and the C-Br and C-F bond lengths, which are anticipated to be within the typical ranges for such bonds in heterocyclic aromatic compounds.

Table 1: Expected Key Structural Parameters for this compound based on Related Structures

| Parameter | Expected Value/Observation |

|---|---|

| Indole Ring System | Essentially planar |

| C-Br Bond Length | Typical for bromoarenes |

| C-F Bond Length | Typical for fluoroarenes |

| Dihedral Angles | The molecule is expected to be largely planar, with minimal dihedral angles involving the substituents and the indole ring. |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking, C-H...π Interactions)

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are expected to play a crucial role in the solid-state packing.

Hydrogen Bonding: The presence of the N-H group in the indole ring provides a hydrogen bond donor. This is expected to form N-H···N or N-H···π hydrogen bonds, which are common motifs in the crystal structures of indole derivatives. In the absence of other strong acceptors, the nitrogen atom of a neighboring molecule or the π-system of the indole ring could act as the hydrogen bond acceptor.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov The bromine atom at the 3-position of the indole ring can participate in halogen bonds with nucleophilic atoms (e.g., nitrogen or oxygen, if present in co-crystallized molecules) or with the π-system of an adjacent indole ring. These interactions can be significant in directing the crystal packing. nih.govdcu.ie

π-π Stacking: The planar aromatic indole ring is well-suited for π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. In related structures, offset or slipped π-π stacking is commonly observed, with inter-centroid distances typically in the range of 3.5 to 4.0 Å. iucr.orgresearchgate.net

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H | N or π-system of a neighboring molecule |

| Halogen Bonding | C-Br | N, O (if present), or π-system |

| π-π Stacking | Indole π-system | Indole π-system |

| C-H...π Interactions | C-H | Indole π-system |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Vis and fluorescence spectroscopy are valuable techniques for probing the electronic structure and photophysical properties of molecules. These methods provide information on the electronic transitions that occur upon absorption of light and the subsequent emission of light through fluorescence.

The UV-Vis absorption spectrum of indole and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions. The parent indole molecule typically exhibits two main absorption bands, one around 260-290 nm and another at shorter wavelengths. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

For this compound, the bromine and fluorine substituents are expected to influence the electronic transitions. Halogen atoms can exert both inductive (-I) and mesomeric (+M) effects. These effects can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted indole. The photophysical properties of various functionalized indole derivatives have been studied, revealing that modifications to the indole core can tune their absorption and emission characteristics. acs.org

Table 3: Predicted Spectroscopic Properties of this compound

| Spectroscopic Technique | Expected Observations |

|---|---|

| UV-Vis Absorption | π-π* transitions characteristic of the indole chromophore, with potential shifts in λmax due to bromo and fluoro substituents. |

| Fluorescence Emission | Emission from the first excited singlet state, with the emission wavelength and quantum yield influenced by the halogen substituents. |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Fluoro 1h Indole

Quantum Chemical Calculations (e.g., DFT, HF Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations. However, no published studies employing these methods specifically for 3-bromo-4-fluoro-1H-indole were found.

Geometry Optimization and Conformational Search Analysis

A crucial first step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state. For flexible molecules, a conformational search is necessary to explore different spatial arrangements and identify the global minimum energy conformer.

There is no available data from geometry optimization or conformational search analyses for this compound in the reviewed literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, provides insights into the molecule's ability to donate or accept electrons. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Specific HOMO-LUMO energy values, orbital distributions, and MEP maps for this compound have not been reported in the scientific literature.

Vibrational Frequency Calculations and Theoretical Spectroscopic Predictions (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra can aid in the identification and characterization of the compound.

No theoretical IR or Raman spectroscopic predictions for this compound are currently available.

Prediction of Molecular Properties

Beyond structural and electronic properties, computational chemistry can also predict a range of other molecular characteristics.

Dipole Moments and Polarizabilities

Calculated values for the dipole moment and polarizability of this compound are not present in the available literature.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. Computational screening for molecules with significant NLO properties is an active area of research for applications in optoelectronics.

There are no published computational studies on the non-linear optical properties of this compound.

Based on an extensive review of scientific databases and literature, there is a clear absence of specific computational and theoretical studies on this compound. While the methodologies for such investigations are robust and widely applied to other indole (B1671886) derivatives, the scientific community has not yet published research applying them to this particular compound. Consequently, the detailed data tables and research findings requested for this article could not be generated. This highlights a potential area for future research, as a thorough computational characterization of this compound could provide valuable insights into its properties and potential applications.

Theoretical Studies on Reaction Mechanisms and Pathways Involving Halogenated Indoles

Theoretical and computational studies offer profound insights into the reaction mechanisms of halogenated indoles, elucidating the intricate pathways and energetic landscapes that govern their reactivity. While specific computational studies on this compound are not extensively documented in the provided search results, the principles can be inferred from theoretical investigations on the parent indole molecule and related halogenated systems.

One area of significant computational investigation is the atmospheric oxidation of indole initiated by radicals such as hydroxyl (•OH) and chlorine (•Cl). copernicus.orgresearchgate.net These studies are crucial for understanding the environmental fate of such compounds and provide a framework for predicting the reactivity of substituted indoles. The primary mechanisms explored are hydrogen abstraction and radical addition.

For the reaction between indole and the •OH radical, computational models indicate that •OH addition to the pyrrole (B145914) ring is the dominant pathway. researchgate.net In contrast, the reaction with the •Cl radical can proceed feasibly through both addition and hydrogen abstraction pathways. researchgate.net A key finding from these theoretical studies is that H-abstraction from the N-H group of the indole ring is energetically more favorable than from the C-H groups. copernicus.org The activation energy for H-abstraction from the -NH- group is calculated to be at least 2.0 kcal/mol lower than for abstraction from -CH- groups. copernicus.org

These computational findings are summarized in the potential energy surface calculations. For instance, the reaction of indole radicals with O₂ leads to the formation of peroxy radicals, which subsequently react with atmospheric components like NO and HO₂• to form various products, including organonitrates and hydroperoxides. copernicus.orgresearchgate.net The substitution of hydrogen with bromine and fluorine atoms at the 3 and 4 positions, as in this compound, is expected to significantly influence the electronic distribution and, consequently, the reaction pathways. The electron-withdrawing nature of the halogen atoms can affect the electron density of the indole ring, potentially altering the regioselectivity and activation barriers of these reactions.

Further theoretical work has explored other reactions, such as the halogenation of the indole scaffold itself. mdpi.comacs.org While these are often presented from a synthetic perspective, computational modeling can provide a rationale for the observed regioselectivity (typically at the C3 position) by analyzing the stability of intermediates and transition states.

Charge Delocalization and Stability Analysis through Natural Bond Orbital (NBO) Calculations

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a quantitative description of bonding in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.denih.gov It allows for the investigation of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are crucial for understanding molecular stability and reactivity. researchgate.netdergipark.org.tr

In the context of halogenated indoles like this compound, NBO analysis can elucidate the influence of the halogen substituents on the electronic structure. Computational studies on related halogenated oxindoles have utilized NBO calculations to understand intermolecular interactions, which are governed by the charge distribution within the molecule. researchgate.net For this compound, key donor-acceptor interactions would involve the lone pairs of the nitrogen, fluorine, and bromine atoms, as well as the π-bonds of the indole ring, acting as donors. The corresponding antibonding orbitals (e.g., σ* and π*) would act as acceptors.

The analysis reveals how the electron density is shared between these orbitals. For example, the interaction between the nitrogen lone pair (LP(N)) and the adjacent π* antibonding orbitals of the ring would describe the delocalization of the nitrogen's electrons into the aromatic system. Similarly, interactions involving the lone pairs of the halogen atoms (LP(Br), LP(F)) and the σ* or π* orbitals of the ring system would quantify the electronic effects of the substituents.

Below is a hypothetical interactive data table illustrating the type of data generated from an NBO analysis for a molecule like a halogenated indole. The E(2) values represent the stabilization energy due to charge delocalization between the specified donor and acceptor orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N5 | π* (C3-C4) | 45.8 | Lone Pair -> π |

| LP (1) N5 | π (C7-C8) | 15.2 | Lone Pair -> π |

| π (C1-C2) | π (C3-C4) | 20.5 | π -> π |

| π (C3-C4) | π (C1-C2) | 18.9 | π -> π |

| LP (2) Br9 | σ (C3-N5) | 5.1 | Lone Pair -> σ |

| LP (3) F10 | σ (C4-C8) | 3.7 | Lone Pair -> σ* |

Role in Advanced Organic Synthesis and Functional Materials Development

3-Bromo-4-fluoro-1H-indole as a Versatile Building Block in Organic Synthesis

The indole (B1671886) nucleus is a "privileged" motif found in numerous natural products, pharmaceuticals, and agrochemicals. The strategic placement of bromo and fluoro substituents on this core in this compound enhances its utility as a precursor in complex synthetic endeavors.

Precursor for the Construction of Complex Heterocyclic Systems

The true synthetic power of this compound lies in the reactivity of its C3-bromo group. This position acts as a versatile chemical handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. Processes such as the Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups. mdpi.com

This capability is fundamental for constructing more elaborate heterocyclic systems. For instance, the indole core can be extended or fused with other ring systems to create novel polycyclic architectures. The fluorine atom at the C4 position plays a crucial, albeit more subtle, role. As a potent electron-withdrawing group, it modifies the electron density of the indole ring, which can influence the regioselectivity and efficiency of subsequent chemical transformations. Furthermore, the presence of fluorine can enhance the metabolic stability and binding affinity of the final molecule, a desirable trait in medicinal chemistry. nih.gov

| Position/Group | Role in Synthesis | Common Reactions | Impact on Final Structure |

|---|---|---|---|

| C3-Bromo | Primary reactive site for functionalization | Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig cross-coupling | Allows for the attachment of diverse molecular fragments and construction of complex scaffolds |

| C4-Fluoro | Electronic modulator and property enhancer | Influences reactivity of the indole ring | Modifies electronic properties, improves metabolic stability, and can enhance biological activity |

| N1-H | Site for substitution | Alkylation, Acylation, Arylation | Introduces substituents to tune solubility, steric properties, and electronic characteristics |

Ligand Applications in Catalysis

While the direct use of this compound as a ligand may not be extensively documented, its derivatives are valuable precursors for creating sophisticated ligand architectures. The indole scaffold can be incorporated into pincer-type ligands or other multidentate coordinating agents. The nitrogen atom of the indole ring, along with other heteroatoms introduced via functionalization of the C3-bromo position, can serve as coordination sites for metal centers.

The electronic properties imparted by the C4-fluoro group can fine-tune the electron-donating or -accepting character of the resulting ligand. This modulation is critical for optimizing the performance of a metal catalyst, affecting its activity, selectivity, and stability in various chemical transformations.

Applications in Functional Materials

The unique electronic and photophysical properties of the indole ring system make it an attractive component for functional organic materials. The specific substitution of this compound provides a pathway to materials with enhanced performance characteristics.

Organic Electronics: Use in OLEDs, DSSCs, and OPVs

In the realm of organic electronics, indole derivatives are widely recognized for their excellent hole-transporting capabilities and high fluorescence quantum yields. This compound serves as a key starting material for synthesizing components for Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and Organic Photovoltaics (OPVs).

For these applications, the indole moiety typically functions as an electron-rich donor unit. The C3-bromo position is an ideal attachment point for introducing π-conjugated linkers and electron-accepting groups, leading to the formation of "D-π-A" (Donor-π-Acceptor) structures. nih.gov These architectures are fundamental to the operation of both DSSCs and OPVs. nih.gov

The fluorine substituent offers several advantages in this context. It can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in tuning the optical bandgap and improving the alignment of energy levels for efficient charge transfer at material interfaces. Moreover, fluorination is known to enhance the thermal and photochemical stability of organic materials, contributing to longer device lifetimes. researchgate.net

| Component | Function in Device | Benefit of Substitution Pattern |

|---|---|---|

| Indole Core | Electron donor / Hole-transport material | Provides the core electronic properties and a rigid scaffold. |

| C3-Bromo (as a synthetic handle) | Allows linkage to π-bridge and acceptor units | Enables the creation of D-π-A structures essential for charge separation. nih.gov |

| C4-Fluoro | Tunes HOMO/LUMO energy levels | Improves energy level alignment, enhances charge injection/extraction, and increases material stability. researchgate.net |

Development of Fluorescent Probes and Bioimaging Agents

The indole scaffold is inherently fluorescent, a property that makes it a valuable core for the design of fluorescent probes and bioimaging agents. acs.org The photophysical properties of the indole fluorophore, such as its absorption and emission wavelengths and quantum yield, are highly sensitive to its substitution pattern and local environment.

Starting with this compound, chemists can develop sophisticated molecular probes. The C3-bromo position serves as a convenient site to attach a specific recognition element (e.g., a ligand for a biomolecule or a receptor for a particular analyte). This allows the probe to selectively bind to a target of interest. Upon binding, a change in the fluorescence signal can be observed, enabling the detection and quantification of the target.

The C4-fluoro substituent can contribute to enhanced photostability, reducing photobleaching during imaging experiments, and can shift the emission wavelength, potentially into a more biologically compatible region of the spectrum. The development of such tools is crucial for real-time visualization of biological processes within living cells and organisms. dntb.gov.ua

Medicinal Chemistry Design Strategies and Pharmacophore Development Involving 3 Bromo 4 Fluoro 1h Indole

Structural Design Principles for Novel Pharmaceutical Candidates

The design of novel pharmaceutical candidates based on the 3-bromo-4-fluoro-1H-indole scaffold is guided by several key structural principles. The indole (B1671886) core itself serves as a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com The positions of the bromine and fluorine atoms on the indole ring are critical for directing the molecule's interaction with specific residues within a protein's binding pocket.

In the design process, the this compound moiety can be utilized as a foundational fragment. Medicinal chemists can systematically build upon this core by introducing various substituents at other positions of the indole ring (N1, C2, C5, C6, and C7) to optimize potency, selectivity, and pharmacokinetic profiles. The inherent reactivity of different positions on the indole ring allows for targeted chemical modifications. For instance, the nitrogen at position 1 can be readily alkylated or acylated, while the C2 and C5 positions can be functionalized through various cross-coupling reactions. news-medical.net This synthetic tractability makes the indole scaffold highly amenable to the generation of diverse chemical libraries for high-throughput screening.

The choice of substituents is guided by the desired therapeutic target and the principles of structure-activity relationship (SAR) studies. For example, the introduction of basic amine groups can enhance solubility and allow for the formation of salt forms, while lipophilic groups can improve membrane permeability. The ultimate goal is to design a molecule that complements the three-dimensional structure of the target's active site, leading to a potent and selective biological response.

Modulation of Molecular Interactions and Binding Affinity via Halogenation

Halogenation is a widely employed strategy in medicinal chemistry to modulate the biological activity of lead compounds. researchgate.net The presence of both bromine and fluorine in this compound offers a unique combination of electronic and steric effects that can significantly influence its interactions with biological targets.

The introduction of bromine and fluorine atoms can profoundly impact the binding affinity and selectivity of a ligand for its target protein. Fluorine, being highly electronegative, can alter the local electronic environment of the indole ring, influencing its pKa and hydrogen bonding capabilities. It can also form favorable orthogonal multipolar interactions with backbone amides in a protein. The substitution of hydrogen with fluorine can also block metabolic pathways, thereby increasing the metabolic stability of the compound.

Bromine, being larger and more polarizable than fluorine, can engage in significant van der Waals and hydrophobic interactions within the binding pocket. nih.gov This can lead to an increase in binding affinity by displacing water molecules and filling hydrophobic cavities. Studies on brominated indole derivatives have shown that the position of the bromine atom is crucial for activity, suggesting that it plays a specific role in orienting the molecule within the active site. mdpi.com The combination of a small, electronegative fluorine atom and a larger, more polarizable bromine atom in this compound provides a unique tool for medicinal chemists to probe and optimize ligand-protein interactions.

The differential effects of bromine and fluorine can also be exploited to achieve selectivity for a particular protein target over closely related ones. By strategically positioning these halogens, it is possible to design ligands that specifically interact with unique features of the target's binding site, thus minimizing off-target effects.

A key aspect of the influence of bromine on binding affinity is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as an oxygen, nitrogen, or sulfur atom. nih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond. nih.gov

While fluorine is generally considered a poor halogen bond donor due to its high electronegativity and low polarizability, it can act as a hydrogen bond acceptor. nih.govnih.gov Therefore, the 4-fluoro substituent can also contribute to binding through the formation of hydrogen bonds with suitable donor groups in the protein.

Strategies for Enhancing Drug-like Properties through Halogen Substitution

The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Halogenation generally increases lipophilicity, which can improve membrane permeability and oral bioavailability. mdpi.com The contribution of each halogen to lipophilicity is additive and can be quantified using the hydrophobic substituent constant (π).

| Property | General Effect of Halogenation |

| Bioavailability | Increased lipophilicity can improve membrane permeability and absorption. |

| pKa | The electron-withdrawing nature of halogens can lower the pKa of nearby acidic or basic groups. |

| Protein Binding Affinity | Halogens can engage in favorable interactions, such as halogen bonds and van der Waals forces, increasing binding affinity. |

| Metabolic Stability | Halogen substitution can block sites of metabolism, increasing the half-life of the compound. |

Furthermore, halogen substitution can impact plasma protein binding. While a high degree of plasma protein binding can limit the free concentration of a drug, moderate binding can serve as a reservoir, prolonging its duration of action. The increased lipophilicity conferred by halogenation often leads to higher plasma protein binding.

Finally, the introduction of halogens can block sites of metabolic attack, particularly cytochrome P450-mediated oxidation. By replacing a hydrogen atom with a halogen, especially fluorine, the metabolic stability of the molecule can be significantly enhanced, leading to a longer in vivo half-life.

This compound as a Pharmaceutical Molecular Scaffold and Intermediate in Drug Discovery

The this compound core is a valuable molecular scaffold and a versatile intermediate in the synthesis of more complex drug candidates. nih.govnih.gov As a scaffold, it provides a rigid framework upon which diverse chemical functionalities can be appended to interact with a specific biological target. The indole ring system is present in numerous approved drugs, highlighting its biocompatibility and favorable pharmacological properties. nih.govresearchgate.net

As a synthetic intermediate, the bromine and fluorine atoms on the indole ring offer multiple handles for chemical modification. The bromine atom at the C3 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling extensive exploration of the chemical space around the indole core.

The fluorine atom at the C4 position, while generally less reactive in cross-coupling reactions, can influence the reactivity of the other positions on the benzene (B151609) ring and can be a site for nucleophilic aromatic substitution under certain conditions. The versatility of this compound as a building block makes it an attractive starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.

| Property | Description |

| Molecular Weight | 214.03 g/mol |

| Molecular Formula | C8H5BrFN |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 212.9644 g/mol |

| Topological Polar Surface Area | 15.8 Ų |

Q & A

Basic: What synthetic strategies are employed for preparing 3-bromo-4-fluoro-1H-indole?

Answer:

The synthesis typically involves halogenation and functionalization of the indole core. A common approach is direct bromo-fluoro substitution on pre-functionalized indoles. For example:

- Step 1: Start with a fluorinated indole precursor (e.g., 4-fluoro-1H-indole).

- Step 2: Brominate at the 3-position using electrophilic brominating agents (e.g., N-bromosuccinimide (NBS) in DMF or acetic acid under controlled conditions) .

- Step 3: Purify via column chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity using TLC and NMR .

Key Considerations:

- Avoid over-bromination by monitoring reaction temperature (e.g., 0–5°C for electrophilic substitutions) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: How is structural characterization of this compound performed?

Answer:

- 1H/13C NMR: Identify substituent positions via coupling patterns. For example:

- Fluorine substituents cause splitting in adjacent protons (e.g., 4-fluoro group induces J = 8–10 Hz coupling in neighboring H-3 or H-5) .

- Bromine’s electronegativity deshields nearby carbons in 13C NMR (e.g., C-3 at ~125–130 ppm) .

- 19F NMR: Confirm fluorine integration and chemical environment (e.g., δ ≈ -114 ppm for para-fluorine in aromatic systems) .

- HRMS: Validate molecular weight (e.g., [M+H]+ expected at m/z ≈ 214.03) .

Advanced: How can low yields in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound be addressed?

Answer:

CuAAC reactions (e.g., forming triazole-linked derivatives) may suffer from low yields due to:

- Electron-withdrawing effects from Br/F reducing alkyne reactivity.

- Optimization Strategies:

- Use PEG-400:DMF (2:1) as a solvent to enhance solubility and stabilize intermediates .

- Increase CuI catalyst loading (1.2–1.5 eq.) to compensate for slower kinetics .

- Extend reaction time to 18–24 hours for complete conversion .

- Monitor progress via LC-MS to identify side products (e.g., dehalogenation or dimerization) .

Data Contradiction Example:

If NMR shows unreacted azide (δ ≈ 3.3 ppm for –CH₂–N₃), repeat purification with gradient elution (hexane → ethyl acetate) .

Advanced: How to resolve crystallographic refinement challenges for this compound derivatives?

Answer:

Heavy atoms (Br, F) complicate X-ray diffraction due to strong absorption and anomalous scattering:

- Software Tools: Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters for halogens .

- Data Collection: Collect high-resolution data (≤1.0 Å) to resolve overlapping electron densities from Br/F .

- Twinned Crystals: Apply TWIN/BASF commands in OLEX2 to model merohedral twinning .

Example Workflow:

Solve structure via dual-space methods (SHELXD).

Refine with SHELXL using Hirshfeld rigid-bond restraints.

Validate with R1 < 5% and wR2 < 12% .

Advanced: How to design structure-activity relationship (SAR) studies for bromo-fluoro indole derivatives in drug discovery?

Answer:

Focus on electronic and steric effects of Br/F substituents:

- Electronic Effects:

- Methodology:

Case Study:

Replacing Br with Cl in this compound reduced kinase inhibition by 10-fold, highlighting Br’s critical role .

Advanced: How to analyze conflicting spectral data (e.g., NMR vs. HRMS) for bromo-fluoro indoles?

Answer:

Contradictions often arise from isotopic patterns or residual solvents:

- HRMS Isotopes: Bromine (⁷⁹Br/⁸¹Br) shows a 1:1 doublet. Fluorine (monoisotopic) should not split the signal. If HRMS shows [M+2]+ ≠ 1:1 ratio, suspect impurities (e.g., Cl contamination) .

- NMR Solvent Peaks: Residual DMF (δ ≈ 2.7–2.9 ppm in 1H NMR) may overlap with aliphatic protons. Use DMSO-d6 or CDCl3 for cleaner spectra .

- 19F NMR Artifacts: Ensure decoupling to eliminate splitting from adjacent protons .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura couplings.

- MD Simulations: Predict solubility in aqueous buffers (e.g., logP ≈ 2.8 suggests moderate lipophilicity) .

Experimental Validation:

- Perform couplings with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in THF/H₂O with Pd(PPh₃)₄.

- Monitor regioselectivity via LC-MS and compare with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.